molecular formula C17H34 B13961358 Heptadec-7-ene CAS No. 54290-12-9

Heptadec-7-ene

Cat. No.: B13961358
CAS No.: 54290-12-9
M. Wt: 238.5 g/mol
InChI Key: YIGCKYYSOGYETL-UHFFFAOYSA-N
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Description

Heptadec-7-ene is a 17-carbon unsaturated hydrocarbon with a double bond at the seventh position. Its molecular formula is C₁₇H₃₀, and it exists in stereoisomeric forms (E/Z configurations) depending on the substituents . Structurally, it belongs to the alkene family and serves as a precursor or intermediate in synthesizing complex organic molecules, including bioactive alkaloids and quinones. For example, derivatives like (2S,10R)-3,15-Diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]this compound (a lupin alkaloid) exhibit stereochemical complexity with four defined stereocenters, influencing their biological activity .

Properties

CAS No.

54290-12-9

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

heptadec-7-ene

InChI

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-17H2,1-2H3

InChI Key

YIGCKYYSOGYETL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadec-7-ene can be synthesized through various methods. One common synthetic route involves the dehydration of heptadecanol using a strong acid like sulfuric acid as a catalyst . Another method includes the hydrogenation of heptadec-7-yne using a palladium catalyst under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the cracking of long-chain hydrocarbons derived from petroleum. This process involves breaking down larger molecules into smaller ones using heat and pressure .

Chemical Reactions Analysis

Types of Reactions

Heptadec-7-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Heptadecanoic acid.

    Reduction: Heptadecane.

    Substitution: this compound dihalides (e.g., 7,8-dichloroheptadecane).

Comparison with Similar Compounds

7-Tetradecene (Tetradec-7-ene)

  • Molecular Formula : C₁₄H₂₈
  • Molecular Weight : 196.38 g/mol
  • Density : 0.764 g/mL at 25°C
  • CAS Number : 10374-74-0
  • Key Differences :
    • Shorter carbon chain (14 vs. 17 carbons) reduces molecular weight and boiling point.
    • Lacks stereochemical complexity in its pure form compared to Heptadec-7-ene derivatives.
    • Used primarily as a building block in organic synthesis (e.g., surfactants or lubricants) .

(E)-7-Pentadecene

  • Molecular Formula : C₁₅H₃₀
  • Molecular Weight : 210.40 g/mol
  • Key Differences :
    • Intermediate chain length (15 carbons) affects physical properties like viscosity and melting point.
    • Similar synthetic utility but less studied in bioactive contexts compared to this compound derivatives .

Aloperine Derivatives (Lupin Alkaloids)

  • Example : (2S,10R)-3,15-Diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]this compound
  • Molecular Formula : C₁₅H₂₄N₂
  • Molecular Weight : 232.37 g/mol
  • Key Differences :
    • Incorporates nitrogen atoms and a tetracyclic framework, enabling pharmacological activity (e.g., anti-inflammatory or anticancer properties).
    • Stereocenters at positions 2, 10, 11, and 15 enhance structural rigidity and target specificity .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/mL) CAS Number Key Features
This compound C₁₇H₃₀ 234.41 N/A 54290-12-9 (E) 17-carbon alkene, E/Z isomerism
7-Tetradecene C₁₄H₂₈ 196.38 0.764 10374-74-0 Shorter chain, industrial applications
(E)-7-Pentadecene C₁₅H₃₀ 210.40 N/A N/A Intermediate chain, limited bioactivity
Aloperine Derivative C₁₅H₂₄N₂ 232.37 N/A 2276787-51-8 Tetracyclic alkaloid, stereocenters

Industrial Relevance

  • 7-Tetradecene is cataloged as a heterocyclic building block by suppliers like Alfa Chemistry, emphasizing its role in material science .
  • This compound’s stereoisomers are critical in natural product synthesis, as seen in lupin alkaloid derivatives .

Biological Activity

Heptadec-7-ene, a long-chain unsaturated hydrocarbon with the molecular formula C17H34, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a double bond between the 7th and 8th carbon atoms in a straight-chain structure. Its properties include:

  • Molecular Weight : 238.46 g/mol
  • Boiling Point : Approximately 300°C
  • Solubility : Insoluble in water but soluble in organic solvents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity :
    • This compound has been shown to exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is primarily due to its ability to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
  • Anti-inflammatory Effects :
    • Studies suggest that this compound may modulate inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby reducing inflammation in various tissues.
  • Antimicrobial Properties :
    • Preliminary research indicates that this compound possesses antimicrobial activity against certain bacteria and fungi, making it a potential candidate for developing natural preservatives or therapeutic agents.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated an IC50 value of 45 μg/mL, demonstrating moderate antioxidant activity compared to standard antioxidants like BHT (IC50 = 8.78 μg/mL) .

CompoundIC50 (μg/mL)
This compound45
BHT8.78

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound inhibits the production of TNF-alpha and IL-6 in macrophages stimulated with LPS. This suggests its potential use in managing inflammatory diseases.

Case Study 3: Antimicrobial Activity

This compound was tested against various bacterial strains, including E. coli and S. aureus. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL.

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